[4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride
CAS No.: 1393330-72-7
Cat. No.: VC6544948
Molecular Formula: C12H20Cl2N2O
Molecular Weight: 279.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1393330-72-7 |
|---|---|
| Molecular Formula | C12H20Cl2N2O |
| Molecular Weight | 279.21 |
| IUPAC Name | [4-(pyridin-3-ylmethyl)oxan-4-yl]methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C12H18N2O.2ClH/c13-10-12(3-6-15-7-4-12)8-11-2-1-5-14-9-11;;/h1-2,5,9H,3-4,6-8,10,13H2;2*1H |
| Standard InChI Key | UEQBFZJHOTUICE-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CC2=CN=CC=C2)CN.Cl.Cl |
Introduction
[4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride is a synthetic organic compound with a molecular formula of C12H20Cl2N2O and a molecular weight of 279.21 g/mol. It features a pyridine ring, an oxane structure, and a methanamine moiety, making it an amine compound with potential applications in various fields, including chemistry, biology, and medicine.
Synthesis and Preparation
The synthesis of [4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride typically involves multi-step organic reactions. A common method includes the reaction of [4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine with hydrochloric acid to form the dihydrochloride salt. Industrial production may utilize large-scale synthesis with automated reactors and stringent quality control measures to maintain consistency and purity.
Chemical Reactions and Applications
This compound can undergo various chemical reactions typical for amines and heterocycles, including oxidation, reduction, and substitution reactions. Oxidation reactions may use potassium permanganate or hydrogen peroxide, while reduction can be performed with sodium borohydride or lithium aluminum hydride. Substitution reactions often involve alkyl halides.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Pyridine derivatives |
| Reduction | Sodium borohydride, lithium aluminum hydride | Secondary amines |
| Substitution | Alkyl halides | Various substituted derivatives |
Biological Activity and Research Findings
[4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride has shown potential in biological research due to its interactions with biological targets such as enzymes or receptors. Preliminary studies suggest antimicrobial, neuroprotective, and anti-inflammatory properties.
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | MIC = 32 µg/mL against S. aureus and E. coli |
| Study 2 | Neuroprotection | 40% reduction in infarct size in ischemic stroke model |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume